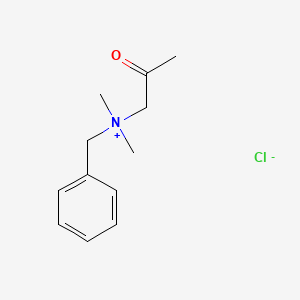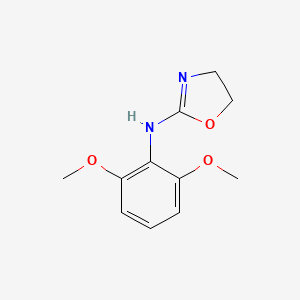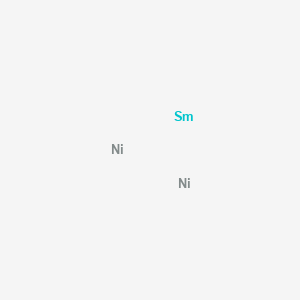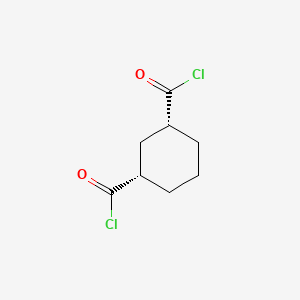
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of cyclohexane, where two carbonyl chloride groups are attached to the 1 and 3 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride typically involves the chlorination of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form cyclohexane-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Cyclohexane-1,3-dicarboxylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane-1,2-dicarbonyl dichloride
- Cyclohexane-1,4-dicarbonyl dichloride
- Cyclohexane-1,3-dicarboxylic acid
Uniqueness
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is unique due to its specific stereochemistry and the positioning of the carbonyl chloride groups. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
22605-65-8 |
|---|---|
Fórmula molecular |
C8H10Cl2O2 |
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
(1R,3S)-cyclohexane-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2/t5-,6+ |
Clave InChI |
WLPXOECYEATUCV-OLQVQODUSA-N |
SMILES isomérico |
C1C[C@H](C[C@H](C1)C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1CC(CC(C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




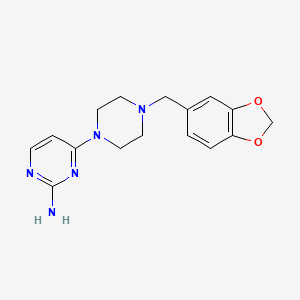
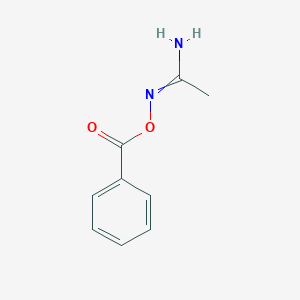
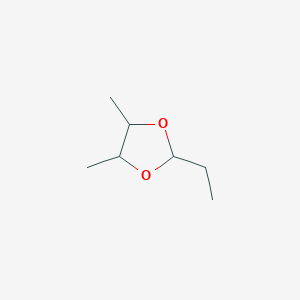
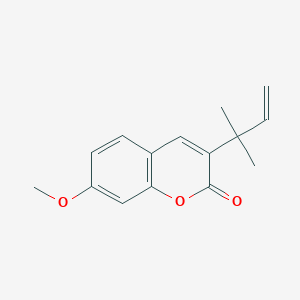
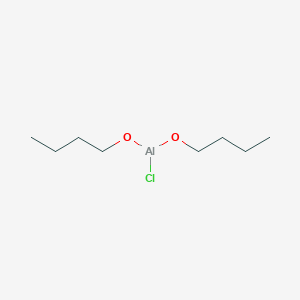
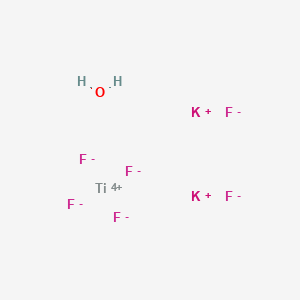
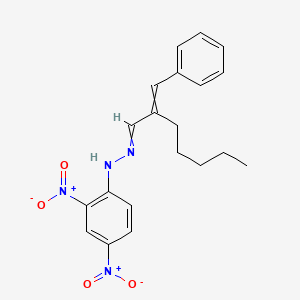

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
